molecular formula C10H9N3O4 B1347408 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid CAS No. 33299-25-1

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B1347408
CAS No.: 33299-25-1
M. Wt: 235.2 g/mol
InChI Key: UPLXRNJPINFWOL-UHFFFAOYSA-N
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Description

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid (CAS 33299-25-1) is a nitro-substituted benzimidazole derivative of interest in chemical and pharmaceutical research. This compound has a molecular formula of C 10 H 9 N 3 O 4 and a molecular weight of 235.2 g/mol [ 1 ]. Its key physical properties include a melting point of 144-145 °C and a predicted acid dissociation constant (pKa) of 4.37 [ 4 ]. As a benzimidazole scaffold, it serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development and exploration of novel heterocyclic systems, potentially for various biological applications [ 8 ]. Its structural features make it a potential intermediate in the synthesis of more complex molecules, including its dihydroxy derivative (CAS 521298-32-8) [ 2 ]. The compound is offered by several international chemical suppliers for the research community [ 3 ][ 6 ]. Safety Note: This chemical is classified with the GHS warning signal "Warning" and may cause skin, eye, and respiratory irritation [ 2 ]. Important Notice: This product is strictly for research applications, laboratory, or industrial use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use [ 2 ][ 4 ].

Properties

IUPAC Name

3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLXRNJPINFWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzimidazole Core

The benzimidazole nucleus is typically synthesized via condensation reactions between a 1,2-diaminobenzene derivative and a carboxylic acid or its derivative (e.g., aldehydes or esters).

Procedure:

  • Reactants :
    • 1,2-diaminobenzene
    • Propionic acid (or its derivatives like propionyl chloride)
  • Conditions :
    • Heat the mixture under reflux in an acidic medium (e.g., orthophosphoric acid) to facilitate cyclization.
    • Use a solvent such as ethanol or water.
  • Reaction Mechanism :
    • The amine groups on the 1,2-diaminobenzene react with the carbonyl group of propionic acid to form an imine intermediate.
    • Intramolecular cyclization yields the benzimidazole core.

Nitration of Benzimidazole

Nitration introduces the nitro group at the desired position on the aromatic ring of benzimidazole.

Procedure:

  • Reactants :
    • Benzimidazole derivative from Step 1
    • A nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
  • Conditions :
    • Maintain the reaction temperature below 10°C to control regioselectivity and minimize side reactions.
  • Reaction Mechanism :
    • Electrophilic substitution occurs preferentially at the electron-rich positions of the aromatic ring.

Functionalization with Propionic Acid

To introduce the propionic acid side chain at the benzimidazole core, alkylation or acylation methods are employed.

Procedure:

  • Reactants :
    • Nitrobenzimidazole derivative from Step 2
    • Chloroacetic acid or a similar alkylating agent.
  • Conditions :
    • Use a base such as sodium hydroxide to deprotonate the benzimidazole nitrogen.
    • Perform the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Mechanism :
    • The deprotonated nitrogen attacks the electrophilic carbon of chloroacetic acid, forming a C-N bond.
  • Final Hydrolysis :
    • Hydrolyze any ester intermediates to yield the free propionic acid group.

Data Table for Reaction Parameters

Step Reagents/Materials Conditions Yield (%) Notes
1 1,2-Diaminobenzene + Propionic Acid Reflux in H₃PO₄ at ~150°C ~80 Cyclization to form benzimidazole core
2 Benzimidazole + HNO₃/H₂SO₄ <10°C ~70 Regioselective nitration
3 Nitrobenzimidazole + Chloroacetic Acid Base (NaOH), DMF, ~100°C ~75 Alkylation followed by hydrolysis

Analysis of Preparation Methods

Advantages:

  • Straightforward steps using readily available reagents.
  • High regioselectivity during nitration ensures minimal by-products.

Challenges:

  • Controlling reaction conditions during nitration to avoid over-nitration.
  • Ensuring complete hydrolysis in Step 3 to yield pure propionic acid functionality.

Optimization Suggestions:

  • Employ microwave-assisted synthesis for faster reaction times and improved yields.
  • Use protective groups during nitration if side reactions become significant.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.

    Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.

    Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.

    Esterification: Methyl or ethyl esters of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid.

Scientific Research Applications

Scientific Research Applications

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid's applications stem from its structural features. The carboxylic acid group can undergo typical reactions, and the benzimidazole structure can participate in electrophilic aromatic substitution reactions because of the electron-withdrawing nitro group.

  • Anticancer Research: Research indicates that 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits significant biological activity, especially in anticancer research. Its structural similarity to nucleotides may allow it to interfere with DNA synthesis or function, making it a candidate for further study as an anticancer agent. Studies have suggested that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Interaction Studies: Interaction studies have focused on its binding affinity and inhibitory effects on various biological targets. These studies are crucial for understanding how this compound interacts with cellular mechanisms, particularly in cancer cells. Preliminary findings suggest that it may inhibit specific enzymes involved in nucleotide metabolism or DNA replication processes, potentially contributing to its anticancer properties.
  • Anthelmintic Activity: New compounds exhibit promising anthelmintic activity, with potential for use in treating parasitic infections.

Structural Relatives

Several compounds share structural similarities with 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid:

Compound NameStructure TypeBiological ActivityUnique Features
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acidBenzimidazole derivativeAnticancer potentialNitro substitution enhances reactivity
2-NitrobenzimidazoleBenzimidazole derivativeAntimicrobialLacks propionic acid moiety
Propionic AcidAliphatic carboxylic acidMetabolic intermediateSimple structure, less complex activity

Mechanism of Action

The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.

    5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.

    3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.

Uniqueness

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in anticancer, antimicrobial, and antiviral research, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzoimidazole moiety with a nitro group at the 5-position and a propionic acid side chain. This unique structure contributes to its reactivity and biological activity. The molecular formula is C11H10N3O3C_{11}H_{10}N_{3}O_{3}, with a molecular weight of approximately 235.21 g/mol.

Property Value
Molecular FormulaC11H10N3O3C_{11}H_{10}N_{3}O_{3}
Molecular Weight235.21 g/mol
Functional GroupsNitro, Propionic Acid

Anticancer Activity

Research indicates that 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits promising anticancer properties . Studies have shown that compounds containing benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values in the range of 10-30 µM, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain pathogens .

Antiviral Activity

In addition to antimicrobial properties, there is emerging evidence of antiviral activity . Preliminary assays suggest that the compound may inhibit viral replication through interference with viral entry or replication processes. For example, studies have indicated that similar compounds can exhibit EC50 values ranging from 6 to 52 µM against various viruses .

The mechanisms by which 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exerts its biological effects are multifaceted:

  • DNA Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with DNA, causing cytotoxic effects.
  • Enzyme Inhibition : The benzimidazole core can bind to various enzymes involved in cellular signaling pathways, potentially modulating their activity.
  • Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Structure-Activity Relationship (SAR)

The structural features of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid significantly influence its biological activity:

  • Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
  • Propionic Acid Side Chain : Improves solubility and bioavailability, facilitating better interaction with cellular components.

Comparative studies with related compounds reveal that modifications to the benzimidazole core or the side chain can lead to variations in potency and selectivity for specific biological targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Anticancer Efficacy : A study on human melanoma cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01) .
  • Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated superior activity compared to standard antibiotics .
  • Antiviral Assays : Compounds structurally similar to 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid were tested against enteroviruses, showing promising results in reducing viral load in infected cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid?

  • Methodological Answer : Synthesis typically involves introducing the nitro group to the benzoimidazole core followed by propionic acid conjugation. For nitro-substituted benzoimidazoles, a common approach is nitration under controlled acidic conditions. Post-functionalization can be achieved via alkylation or coupling reactions. For example, hydrolysis under basic conditions (e.g., NaOH) followed by pH adjustment with acetic acid is effective for stabilizing carboxylic acid derivatives, as demonstrated in analogous benzoimidazole syntheses . Crystallographic data for structurally related nitro-benzimidazolones (e.g., 5-nitro derivatives) can guide reaction optimization .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC and FTIR : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity assessment. FTIR can confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3000 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as applied to structurally similar nitro-benzimidazolones .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.4% tolerance).

Q. What are the key considerations for ensuring the compound’s stability during storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation and carboxylic acid dimerization.
  • Stability Monitoring : Perform periodic HPLC analyses to detect decomposition products (e.g., nitro reduction to amine or decarboxylation). Similar nitro-containing compounds show sensitivity to light and humidity .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity under different pH conditions be resolved?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to simulate physiological or experimental conditions . Monitor degradation via LC-MS over 24–72 hours.
  • Kinetic Analysis : Apply pseudo-first-order kinetics to compare degradation rates. For example, nitro group reduction rates may increase under acidic conditions due to protonation of intermediates .

Q. What strategies are effective in studying the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Models : Use gut microbiota cultures or hepatocyte assays to identify primary metabolites (e.g., nitro reduction, propionic acid side-chain modifications). For example, microbial dehydroxylation and hydrogenation pathways observed in 3-phenylpropionic acid derivatives can guide experimental design .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track metabolic transformations via NMR or mass spectrometry.

Q. What advanced catalytic methods enhance the synthesis efficiency of nitro-substituted benzoimidazole derivatives?

  • Methodological Answer :

  • Brønsted Acidic Ionic Liquids : Catalysts like [HMIm]BF₄ improve nitration regioselectivity and reduce reaction times. These solvents also facilitate easy product separation and reuse .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 80–90% for nitro-imidazole derivatives under 100–150 W irradiation).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Standardized Characterization : Replicate experiments using identical instrumentation (e.g., DSC for melting points, same NMR solvent). For example, discrepancies in melting points may arise from polymorphic forms, necessitating PXRD analysis .
  • Collaborative Validation : Cross-validate data with independent labs, referencing crystallographic databases (e.g., CCDC) for structural benchmarks.

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